2-chloro-3-fluorothiophene
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Overview
Description
2-chloro-3-fluorothiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom.
Mechanism of Action
Target of Action
Fluorinated thiophene derivatives are widely used in various fields, suggesting that their targets could be diverse depending on the specific application .
Mode of Action
It’s known that fluorinated thiophenes can interact with their targets through various mechanisms, such as nucleophilic aromatic substitution .
Biochemical Pathways
Fluorinated thiophenes are known to be involved in a variety of biochemical processes, suggesting that 2-chloro-3-fluorothiophene could potentially affect multiple pathways .
Result of Action
Given the wide use of fluorinated thiophenes in various fields, it’s likely that the effects of this compound could be diverse and context-dependent .
Biochemical Analysis
Biochemical Properties
Fluorinated thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-3-Fluorothiophene is not well-defined. It is known that fluorinated thiophene derivatives can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-fluorothiophene can be achieved through various methods. One common approach involves the halogenation of thiophene derivatives. For instance, the reaction of 2-chlorothiophene with a fluorinating agent such as Selectfluor can yield this compound . Another method involves the direct fluorination of thiophene using molecular fluorine, although this process requires careful control of reaction conditions to achieve selectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and selectivity of the halogenation process. Additionally, the development of greener and more sustainable methods for the synthesis of halogenated thiophenes is an ongoing area of research .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluorothiophene undergoes various chemical reactions, including:
Substitution Reactions: The presence of chlorine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted thiophenes, while oxidation reactions can produce thiophene oxides .
Scientific Research Applications
2-Chloro-3-fluorothiophene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chlorothiophene: Lacks the fluorine atom, resulting in different reactivity and applications.
3-Fluorothiophene:
2,3-Dichlorothiophene: Contains two chlorine atoms instead of a chlorine and a fluorine atom, leading to distinct reactivity patterns.
Uniqueness
The presence of both chlorine and fluorine atoms in 2-chloro-3-fluorothiophene imparts unique chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-3-fluorothiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFS/c5-4-3(6)1-2-7-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKKBRKJRSIFBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32431-79-1 |
Source
|
Record name | 2-chloro-3-fluorothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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